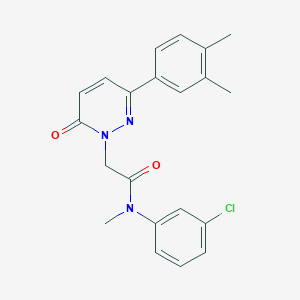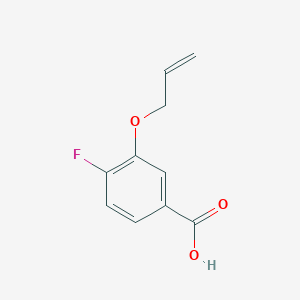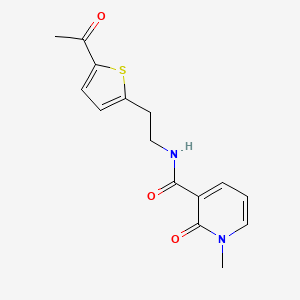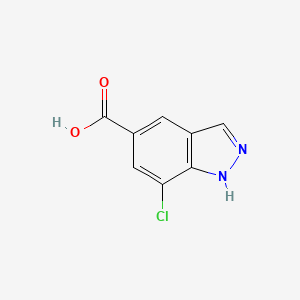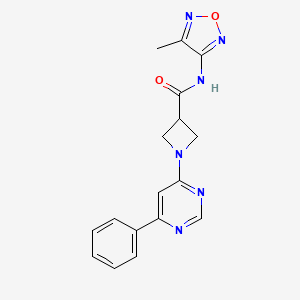![molecular formula C16H11NO4 B2421978 (3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one CAS No. 159928-36-6](/img/structure/B2421978.png)
(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one” is a chemical compound used in scientific research. Its unique structure allows for various applications, including drug development, photophysics studies, and organic synthesis. The IUPAC name for this compound is “this compound” and its CAS number is 107519-73-3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 281.26 . Detailed structural analysis would require more specific data or computational chemistry methods.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the retrieved data . Detailed property analysis would require experimental data or computational chemistry methods.Scientific Research Applications
Synthesis and Structural Analysis
(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one and its derivatives are involved in various chemical synthesis and structural analysis studies. A novel synthetic approach was used to create diverse compounds like 2,3,4-trisubstituted chromanes through reactions involving 3-nitro-2H-chromenes and aminoenones. These reactions were found to be diastereoselective, yielding products with specific structural configurations. The stereochemistry of these compounds was confirmed through X-ray structural analysis, which is critical in understanding the compound's properties and potential applications in various fields like material science or pharmaceuticals (Korotaev et al., 2015).
Supramolecular Chemistry
In supramolecular chemistry, this compound derivatives have been utilized to understand the interactions within molecular structures. For instance, the molecular structures of certain chromeno[4,3-c]pyrazol-4-one isomers were analyzed, revealing how their molecular and supramolecular structures are determined through X-ray diffraction. This study not only sheds light on the compound's structural intricacies but also highlights the importance of intermolecular interactions in defining the stability and properties of molecular assemblies (Padilla-Martínez et al., 2011).
Catalytic Applications
The compound has also been used in catalytic applications. For example, polystyrene-supported catalysts have been synthesized and employed in Michael addition reactions for creating medically relevant compounds like Warfarin and its analogues. This study not only emphasizes the compound's role in facilitating chemical reactions but also showcases its potential in streamlining the synthesis of complex bioactive molecules (Alonzi et al., 2014).
Sensor Development
Furthermore, derivatives of this compound have been utilized in developing sensors. A particular study focused on designing a colorimetric sensor for detecting Cu2+ ions in aqueous solutions. The sensor exhibited a visible color change upon interaction with Cu2+, demonstrating the compound's utility in environmental monitoring and analytical chemistry (Jo et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-16-12(10-21-15-7-2-1-6-14(15)16)8-11-4-3-5-13(9-11)17(19)20/h1-9H,10H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQPUTOGVZAGGJ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-7-{2-methyl-3-[3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421895.png)
![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2421896.png)
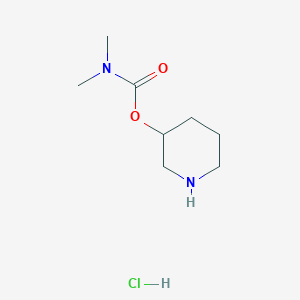
![3-(3-methoxybenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2421900.png)
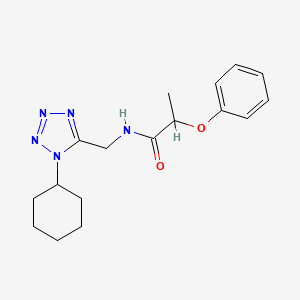
![N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2421902.png)
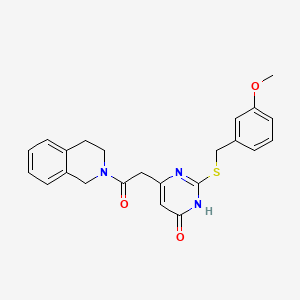
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2421906.png)
